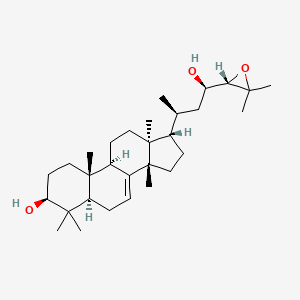

Dihydroniloticin

Overview

Description

Dihydroniloticin is a natural product found in Trichilia schomburgkii, Phellodendron chinense, and other organisms with data available.

Scientific Research Applications

Metabolic Engineering for Dihydroniloticin Production : A study by Hou et al. (2022) reported on the metabolic engineering of Saccharomyces cerevisiae for de novo this compound production. This research identified AiCYP71CD2 as a key enzyme in azadirachtin biosynthesis, which catalyzes the transformation of tirucalla-7,24-dien-3β-ol into this compound. This advancement provides an alternative source for this compound production, which was previously limited in supply (Hou et al., 2022).

Cytotoxicity of Dihydronitidine : Another study focused on dihydronitidine, a compound related to this compound, derived from Toddalia asiatica Lam. This study demonstrated that dihydronitidine exhibits specific cytotoxicity to human lung adenocarcinoma (A549) cells and induces apoptotic cell death. This finding highlights the potential of this compound-related compounds in cancer treatment (Iwasaki et al., 2006).

Chemical Constituents from Phellodendron chinense : A study by Yan et al. (2009) investigated the chemical constituents of Phellodendron chinense, leading to the isolation of compounds including this compound. This research contributes to understanding the chemical diversity and potential pharmacological properties of compounds found in Phellodendron chinense, including this compound (Yan et al., 2009).

Cytotoxic Triterpenes from Eurycoma longifolia : Itokawa et al. (1992) isolated new cytotoxic triterpenes, including this compound, from Eurycoma longifolia. This study revealed potent cytotoxic activity of these compounds against cancer cells, indicating the potential therapeutic applications of this compound in cancer treatment (Itokawa et al., 1992).

Safety and Hazards

When handling Dihydroniloticin, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Future Directions

The future directions for Dihydroniloticin research could involve further exploration of its pharmaceutical activities, which have been reported but not validated due to limited supply . Additionally, the production of this compound could be optimized further by improving the catalytic efficiency of AiCYP71CD2 in yeast .

Mechanism of Action

Target of Action

Dihydroniloticin, a natural tirucallane-type triterpene , has been found to interact with several key targets, including AKT1 , TNF , IL6 , TP53 , VEGFA , IL1B , and CTNNB1 . These targets play crucial roles in various cellular processes, including cell proliferation, inflammation, and apoptosis.

Mode of Action

The mode of action of this compound involves its interaction with these targets. Molecular docking studies have shown that this compound has a strong affinity for these targets . This interaction can lead to changes in the activity of these targets, thereby affecting the cellular processes they are involved in.

Biochemical Pathways

This compound affects several biochemical pathways, including the PI3K–Akt , TNF , and HIF-1 signaling pathways . These pathways are involved in a variety of biological processes, including cell survival, inflammation, and hypoxia response. By interacting with its targets, this compound can influence these pathways and their downstream effects.

Biochemical Analysis

Biochemical Properties

Dihydroniloticin plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, particularly AiCYP71CD2, which catalyzes the conversion of tirucalla-7,24-dien-3β-ol into this compound . This interaction is essential for the biosynthesis of this compound and highlights its significance in metabolic pathways.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been linked to the regulation of the PI3K-Akt, TNF, and HIF-1 signaling pathways . These pathways are crucial for cell survival, proliferation, and response to stress, indicating that this compound plays a vital role in maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Molecular docking studies have shown that this compound has a strong affinity for key targets such as AKT1, TNF, IL6, TP53, VEGFA, IL1B, and CTNNB1 . These interactions are critical for its therapeutic effects, particularly in the context of inflammatory diseases like ulcerative colitis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable under standard storage conditions . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, metabolic engineering of Saccharomyces cerevisiae for de novo production of this compound has demonstrated its stability and sustained production over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects without significant toxicity. At higher doses, it may cause adverse effects, including toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key intermediate in the biosynthesis of azadirachtin, a limonoid with potent insecticidal properties . The metabolic pathway involves the conversion of tirucalla-7,24-dien-3β-ol into this compound by the enzyme AiCYP71CD2 . This pathway underscores the importance of this compound in the production of bioactive compounds.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization. These interactions are crucial for its accumulation in target tissues, where it exerts its biological effects .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These mechanisms ensure that this compound reaches its site of action, where it can interact with its target biomolecules and exert its effects .

Properties

IUPAC Name |

(3S,5R,9R,10R,13S,14S,17S)-17-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O3/c1-18(17-22(31)25-27(4,5)33-25)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-25,31-32H,10-17H2,1-8H3/t18-,19-,20-,22+,23-,24-,25-,28+,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTABACRBSGXGK-ZAVAKTSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1C(O1)(C)C)O)C2CCC3(C2(CCC4C3=CCC5C4(CCC(C5(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[C@H]([C@H]1C(O1)(C)C)O)[C@@H]2CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-methyl-1-benzofuran-2-yl)-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)